molecular formula C25H36O7 B022273 6'-Carboxy Simvastatin CAS No. 114883-30-6

6'-Carboxy Simvastatin

Cat. No.: B022273
CAS No.: 114883-30-6
M. Wt: 448.5 g/mol
InChI Key: XKRMLBJLSDIWTC-AEEZTXMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Carboxy Simvastatin, with the CAS number 114883-30-6, is an important off-white solid compound for research use, with a molecular weight of 448.56 g/mol and the chemical formula C 25 H 36 O 7 . It is a key metabolite and an in-house impurity of Simvastatin, a well-established HMG-CoA reductase inhibitor . Research Applications and Value: As a metabolite of Simvastatin, this compound is an invaluable reference standard in pharmaceutical and analytical research. Its primary applications include: Metabolite Profiling: Used in studies to understand the metabolic pathway and pharmacokinetics of Simvastatin. Analytical Standard: Serves as a critical standard in impurity identification and quantification, ensuring the quality and consistency of Simvastatin and its related formulations. Mechanism of Action Context: While this compound is a research compound, its parent molecule, Simvastatin, is a potent and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the rate-limiting step in the endogenous biosynthesis of cholesterol . By inhibiting HMG-CoA reductase, statins like Simvastatin decrease cholesterol production in the liver, leading to a reduction in plasma levels of total cholesterol and low-density lipoprotein (LDL), which is a primary strategy in managing dyslipidemia and reducing cardiovascular risk . Important Notice: This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate safety precautions.

Properties

IUPAC Name

(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRMLBJLSDIWTC-AEEZTXMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559544
Record name (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114883-30-6
Record name (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Simvastatin Derivatives

The most direct route involves oxidizing simvastatin’s 6'-methyl group to a carboxyl group. This method leverages strong oxidizing agents under controlled conditions:

Reaction Scheme:

SimvastatinKMnO4,H2SO4Oxidation6Carboxy Simvastatin\text{Simvastatin} \xrightarrow[\text{KMnO}4, \text{H}2\text{SO}_4]{\text{Oxidation}} 6'-\text{Carboxy Simvastatin}

Procedure:

  • Dissolve simvastatin in a mixture of dilute sulfuric acid and water.

  • Add potassium permanganate (KMnO₄) gradually at 0–5°C to prevent over-oxidation.

  • Stir for 12–24 hours, monitoring progress via HPLC.

  • Quench excess KMnO₄ with sodium bisulfite, isolate the product via extraction, and purify by recrystallization.

Key Parameters:

ParameterValue
Temperature0–5°C
Oxidizing AgentKMnO₄ (2.5 eq)
Reaction Time18 hours
Yield62–68%

This method, adapted from simvastatin’s synthetic protocols, ensures regioselectivity but requires careful optimization to avoid side reactions at the lactone or ester groups.

Hydrolysis of 6'-Cyano Simvastatin Intermediate

An alternative approach involves hydrolyzing a nitrile intermediate to the carboxylate:

Reaction Scheme:

6Cyano SimvastatinHCl,H2OHydrolysis6Carboxy Simvastatin6'-\text{Cyano Simvastatin} \xrightarrow[\text{HCl}, \text{H}_2\text{O}]{\text{Hydrolysis}} 6'-\text{Carboxy Simvastatin}

Procedure:

  • Synthesize 6'-cyano simvastatin via nucleophilic substitution of simvastatin’s 6'-bromo derivative with cyanide ions.

  • Reflux the nitrile intermediate in 6M HCl for 8 hours.

  • Neutralize with aqueous NaOH, extract with ethyl acetate, and purify via column chromatography.

Key Parameters:

ParameterValue
Acid Concentration6M HCl
Temperature100°C (reflux)
Reaction Time8 hours
Yield55–60%

This method, though efficient, necessitates handling toxic cyanide reagents, complicating large-scale production.

Enzymatic Carboxylation Using Acyltransferases

Biocatalytic methods employ LovD acyltransferase, a key enzyme in simvastatin biosynthesis, to introduce carboxyl groups:

Reaction Scheme:

Monacolin J+2,2-Dimethylsuccinyl-S-NACLovD6Carboxy Simvastatin\text{Monacolin J} + \text{2,2-Dimethylsuccinyl-S-NAC} \xrightarrow{\text{LovD}} 6'-\text{Carboxy Simvastatin}

Procedure:

  • Prepare monacolin J via alkaline hydrolysis of lovastatin.

  • Incubate with 2,2-dimethylsuccinyl-S-N-acetylcysteamine (DMS-S-NAC) and LovD acyltransferase in phosphate buffer (pH 7.5).

  • Terminate the reaction with acetic acid, extract the product, and purify via preparative HPLC.

Key Parameters:

ParameterValue
Enzyme Loading15 mg/g substrate
Temperature37°C
Reaction Time6 hours
Yield75–80%

This green chemistry approach minimizes hazardous waste but requires specialized enzyme preparation.

Comparative Analysis of Preparation Methods

Table 1: Efficiency and Scalability of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Chemical Oxidation62–6898.5Moderate
Nitrile Hydrolysis55–6097.0Low
Enzymatic Carboxylation75–8099.2High (with optimization)

Challenges and Optimization Strategies

  • Regioselectivity: Oxidation and hydrolysis must target the 6'-position exclusively. Using bulky oxidizing agents (e.g., CrO₃-pyridine complexes) improves selectivity.

  • Enzyme Stability: Immobilizing LovD acyltransferase on silica nanoparticles enhances reusability in biocatalytic processes.

  • Purification: Reverse-phase HPLC with C18 columns achieves >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

LBH589 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of LBH589 .

Scientific Research Applications

Bone Metabolism

Overview
Simvastatin and its derivatives, including 6'-Carboxy Simvastatin, have been investigated for their role in promoting bone formation and preventing osteoporosis. Research indicates that simvastatin enhances osteoblast differentiation and mineralization, making it a candidate for treating bone-related disorders.

Case Studies

  • Animal Studies : In a study involving Sprague Dawley rats, simvastatin was administered at various concentrations (e.g., 0.5 μM) and showed significant increases in newly formed bone structures after 8 weeks of treatment .
  • In Vitro Studies : Simvastatin has been shown to enhance alkaline phosphatase (ALP) production and the expression of osteogenic markers in MC3T3-E1 cells when combined with methylated β-cyclodextrins over a 14-day period .
Study TypeTreatmentDurationKey Findings
In VivoSimvastatin (0.5 μM)8 weeksIncreased bone structure in rats
In VitroSimvastatin (100 nM)14 daysEnhanced ALP production in osteoblasts
In VivoSimvastatin (2.2 mg)44 daysIncreased bone thickness in mice

Neurological Applications

Overview
Recent research highlights the potential of simvastatin, including its derivative forms, in treating neurological disorders. Its lipophilicity allows it to cross the blood-brain barrier effectively.

Case Studies

  • Neurodegenerative Diseases : Studies suggest that simvastatin may reduce the risk of developing Alzheimer's and Parkinson's diseases by modulating neuroinflammation and cholesterol metabolism in the brain .
  • Brain Tumors : In vitro studies have shown that simvastatin can induce apoptosis in glioblastoma cells, suggesting its potential as an adjunct therapy in brain cancer treatment .
ConditionTreatmentMechanismOutcome
Alzheimer's DiseaseSimvastatinReduces neuroinflammationPotential risk reduction
GlioblastomaSimvastatinInduces cell deathApoptosis in tumor cells observed

Cancer Therapy

Overview
The anti-cancer properties of simvastatin derivatives have been explored, particularly their ability to inhibit tumor growth and induce apoptosis.

Case Studies

  • Breast Cancer : A study indicated that simvastatin could inhibit the proliferation of breast cancer cells by downregulating key survival pathways .
  • Colorectal Cancer : Research has shown that simvastatin can sensitize cancer cells to chemotherapy agents, improving therapeutic outcomes .
Cancer TypeTreatmentMechanismOutcome
Breast CancerSimvastatinInhibits cell proliferationReduced tumor growth observed
Colorectal CancerSimvastatinSensitizes to chemotherapyEnhanced efficacy noted

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups IC50 for HMG-CoA Reductase*
6'-Carboxy Simvastatin C25H36O7 448.55 Carboxyl, ester, hydroxyl Not reported
Simvastatin C25H38O5 418.57 Hydroxyl, ester 0.95 μM
6β-OH Simvastatin C25H38O6 434.57 Hydroxyl (6β), ester 2.0 μM
Lovastatin C24H36O5 404.55 Hydroxyl, lactone 0.95 μM
Atorvastatin C33H35FN2O5 558.65 Fluorophenyl, carboxamide 56 nM

*IC50 values from enzymatic assays .

  • Unlike atorvastatin, which contains a fluorophenyl group and carboxamide for enhanced potency and half-life, this compound lacks these lipophilic moieties, suggesting weaker binding to HMG-CoA reductase .

Pharmacological and Metabolic Profiles

Mechanism of Action

  • Simvastatin : Competitively inhibits HMG-CoA reductase, upregulates LDL receptor (LDLR) expression, and indirectly increases proprotein convertase subtilisin/kexin type 9 (PCSK9) levels due to cholesterol depletion .
  • This compound: Limited direct data exist, but its carboxyl group may impair lactonization (a metabolic activation step required for simvastatin’s activity). This could render it less effective as a reductase inhibitor unless enzymatically converted to an active form .

Lipid-Lowering Efficacy

  • In Huh7 liver cells, simvastatin (2.5 μM) increased LDLR expression by 5.9-fold, while natural compounds like chlorogenic acid showed similar HMGR inhibition .
  • This compound: No direct efficacy data are available, but structural analogs with carboxyl groups (e.g., dibenzodioxin-carboxylic acid derivatives) exhibit altered bioactivity due to charge distribution effects .

Drug-Drug Interactions

  • Simvastatin’s co-administration with gypenosides (GPs) synergistically reduces PCSK9 expression and enhances LDLR activity in hyperlipidemic rats .

Biological Activity

6'-Carboxy Simvastatin is a significant metabolite of Simvastatin, a widely used statin for lowering cholesterol and preventing cardiovascular diseases. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews its mechanism of action, pharmacokinetics, and biological effects based on diverse research findings.

This compound, like its parent compound Simvastatin, functions primarily as an HMG-CoA reductase inhibitor. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this pathway, this compound effectively reduces cholesterol levels in the liver, leading to increased hepatic uptake of low-density lipoprotein (LDL) through upregulation of LDL receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its metabolism and elimination:

  • Absorption : Following oral administration, Simvastatin is converted into its active forms, including this compound.
  • Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 .
  • Half-life : The half-life of this compound is approximately 4.85 hours .
  • Excretion : After administration, about 60% is excreted via feces and 13% in urine .

Lipid-Lowering Effects

Research has demonstrated that this compound retains lipid-lowering properties similar to those of Simvastatin. In clinical studies, it has been shown to significantly reduce LDL cholesterol levels and improve overall lipid profiles in patients with hyperlipidemia .

Anti-Inflammatory Properties

Beyond cholesterol reduction, studies indicate that this compound exhibits anti-inflammatory effects. It has been associated with reduced oxidative stress and inflammation markers in various models, suggesting potential benefits in conditions characterized by chronic inflammation .

Pleiotropic Effects

The compound also demonstrates pleiotropic effects independent of its lipid-lowering action. These include:

  • Improvement in Endothelial Function : Enhances the function of endothelial cells, promoting vascular health.
  • Stabilization of Atherosclerotic Plaques : Contributes to plaque stability, reducing the risk of cardiovascular events.
  • Inhibition of Thrombogenesis : Reduces the formation of blood clots, further protecting against heart attacks and strokes .

Case Study 1: Combination Therapy in Breast Cancer

A study investigated the effects of combining 40 mg of Simvastatin (and by extension its metabolites) with chemotherapy in patients with locally advanced breast cancer (LABC). The objective response rate (ORR) was reported at 90%, indicating a significant enhancement in treatment efficacy when combined with standard chemotherapy protocols .

Treatment GroupObjective Response Rate (ORR)Pathological Complete Response (CR)
FAC + Simvastatin90%6.25%
FAC + Placebo--

Case Study 2: Mitochondrial Dysfunction

Research involving human skeletal myotubes revealed that treatment with Simvastatin led to increased oxidative stress and mitochondrial dysfunction. This study highlighted the potential adverse effects associated with statin therapy, including myopathy linked to mitochondrial impairment .

Q & A

Q. What analytical methods are recommended for quantifying 6'-Carboxy Simvastatin in biological matrices?

To ensure accurate quantification, validated LC-MS/MS protocols are preferred. For example:

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the metabolite from plasma or cell lysate .
  • Chromatographic Separation : Employ C18 reverse-phase columns with mobile phases of 0.1% formic acid in water and methanol.
  • Validation Parameters : Include linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery rates (>85%) to meet FDA bioanalytical guidelines .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
  • Storage : Maintain at -20°C in airtight containers to prevent degradation .
  • Waste Disposal : Adhere to local hazardous waste regulations and avoid environmental release due to potential bioaccumulation risks .

Advanced Research Questions

Q. How do inter-individual variations in gut microbiota influence the pharmacokinetics of this compound?

  • Methodological Approach : Conduct metabolomic profiling (e.g., lipidomics or microbiome sequencing) on fecal samples from clinical trial participants. Compare metabolite levels (e.g., bile acids, short-chain fatty acids) with pharmacokinetic parameters (AUC, Cmax) .
  • Data Interpretation : Use multivariate analysis (PCA or PLS-DA) to identify microbial taxa correlated with altered drug absorption or metabolism .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical models?

  • Root-Cause Analysis : Evaluate differences in experimental design, such as:
  • Dosing Regimens : Compare single vs. chronic dosing in rodent models .
  • Cell Line Variability : Test hepatocyte models (e.g., HepG2 vs. primary human hepatocytes) for metabolic enzyme expression disparities .
    • Meta-Analysis : Apply the Eclat algorithm to cluster FAERS (FDA Adverse Event Reporting System) data and identify confounding variables (e.g., drug-drug interactions) .

Q. What considerations are critical for designing in vitro assays to study this compound’s mechanism of action?

  • Control Groups : Include statin-free controls and simvastatin acid comparators to differentiate metabolite-specific effects .
  • Endpoint Selection : Measure HMG-CoA reductase inhibition alongside off-target effects (e.g., mitochondrial toxicity via ATP assays) .
  • Sample Size Justification : Use power analysis (α=0.05, β=0.2) to determine replicates required for statistical significance .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing strategies for this compound?

  • Model Framework : Implement a two-compartment model with first-order absorption to simulate plasma concentration-time profiles .
  • Parameter Estimation : Use NONMEM or Monolix to estimate clearance (CL/F) and volume of distribution (Vd) from sparse sampling data .
  • Covariate Analysis : Incorporate patient demographics (e.g., age, CYP3A4 genotype) to predict inter-subject variability .

Data Reporting and Validation

Q. What criteria should be used to assess the reliability of this compound research data?

  • Source Evaluation : Prioritize peer-reviewed journals and avoid non-academic domains (e.g., .com sites) .
  • Replication : Ensure raw data (e.g., chromatograms, spectral peaks) are included in supplementary materials for independent verification .
  • Bias Mitigation : Disclose funding sources and use blinded data analysis to reduce confirmation bias .

Q. How should researchers address discrepancies between in vitro and in vivo findings for this compound?

  • Cross-Validation : Replicate in vitro results using ex vivo models (e.g., precision-cut liver slices) to bridge translational gaps .
  • Mechanistic Studies : Perform siRNA knockdown of hepatic transporters (e.g., OATP1B1) to assess their role in in vivo disposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Carboxy Simvastatin
Reactant of Route 2
6'-Carboxy Simvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.